Cryptocaryone - 39012-05-0

Cryptocaryone

Catalog Number: EVT-1583138
CAS Number: 39012-05-0
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptocaryone is a member of benzofurans.
Cryptocaryone is a natural product found in Cryptocarya chinensis with data available.
Overview

Cryptocaryone is a naturally occurring compound primarily derived from plants within the Cryptocarya genus. It has garnered attention for its potential pharmacological properties, particularly in cancer research. The compound's structure has been revised through various studies, leading to a better understanding of its molecular characteristics and biological activities.

Source

Cryptocaryone is isolated from several species of the Cryptocarya genus, which are part of the Lauraceae family. Notably, it has been identified in Cryptocarya chinensis and Cryptocarya rugulosa, among others. These plants are traditionally used in various cultures for their medicinal properties, which have prompted scientific investigations into their phytochemical constituents.

Classification

Chemically, Cryptocaryone is classified as a flavonoid, more specifically a chalcone. Chalcones are characterized by their open-chain structure, which can undergo various transformations to yield more complex flavonoids. Cryptocaryone's unique structural features contribute to its biological activities and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Cryptocaryone has been approached through several methodologies, including:

  • Total Synthesis: The first total synthesis of both enantiomers of Cryptocaryone was achieved using asymmetric synthesis techniques. This involved the removal of an acetal unit from an enone precursor, followed by various reactions to construct the desired chalcone structure .
  • Iodocyclization: A notable method includes iodocyclization, which allows for the formation of cyclic structures that are pivotal in synthesizing related compounds .

Technical Details

The synthesis often employs advanced organic chemistry techniques such as:

  • Allylic Alkylation: Utilizing iridium catalysts for selective formation of carbon-carbon bonds.
  • Ring-Closing Metathesis: A crucial step in forming cyclic compounds from linear precursors, enhancing the structural complexity of the final product .
Molecular Structure Analysis

Structure

Cryptocaryone's molecular formula is C_15H_14O_4, and it features a chalcone backbone with specific functional groups that influence its reactivity and biological activity. The compound exhibits a characteristic conjugated double bond system that contributes to its stability and interaction with biological targets.

Data

X-ray crystallographic analysis has provided detailed insights into Cryptocaryone's three-dimensional structure, confirming its revised configuration and aiding in understanding its interactions at the molecular level .

Chemical Reactions Analysis

Reactions

Cryptocaryone participates in several chemical reactions typical for flavonoids:

  • Oxidation and Reduction: These reactions can modify the compound's functional groups, potentially altering its biological activity.
  • Substitution Reactions: The presence of hydroxyl groups allows for further functionalization, enhancing its pharmacological profile.

Technical Details

The reactivity of Cryptocaryone can be attributed to its electron-rich double bonds and functional groups, making it amenable to various synthetic transformations that can yield derivatives with enhanced or modified activities.

Mechanism of Action

Process

Research indicates that Cryptocaryone exerts its effects primarily through the induction of apoptosis in cancer cells. This process involves:

  • Inhibition of Aerobic Glycolysis: Cryptocaryone disrupts metabolic pathways crucial for cancer cell survival by targeting signaling pathways involving Akt and c-Src .
  • Cell Cycle Arrest: The compound may also interfere with cell cycle progression, further contributing to its anti-cancer properties.

Data

Studies have demonstrated that treatment with Cryptocaryone leads to significant reductions in cell viability in human hepatocellular carcinoma cells, highlighting its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting points vary based on purity and crystallization conditions.
  • Stability: Stable under standard laboratory conditions but may degrade upon exposure to light or extreme pH levels.

Relevant analyses indicate that these properties play a crucial role in determining the bioavailability and efficacy of Cryptocaryone in therapeutic applications.

Applications

Scientific Uses

Cryptocaryone has shown promise in various scientific fields:

  • Pharmacology: Its anti-cancer properties make it a candidate for further development as a therapeutic agent against hepatocellular carcinoma and potentially other malignancies.
  • Natural Product Chemistry: As a representative compound from the Lauraceae family, it serves as a model for studying flavonoid biosynthesis and modification.

Ongoing research aims to explore additional applications of Cryptocaryone in drug development and natural product synthesis, leveraging its unique structural characteristics and biological activities.

Introduction to Cryptocaryone in Biomedical Research

Natural Source and Biosynthetic Context of Cryptocaryone in Cryptocarya Species

Cryptocaryone (chemical formula: C₁₇H₁₄O₄) is a bioactive dihydrochalcone compound predominantly isolated from plants within the Cryptocarya genus (family Lauraceae). This genus encompasses approximately 360 species of evergreen trees and shrubs distributed across tropical and subtropical regions worldwide, including Southeast Asia, Australia, Madagascar, and South America [4]. Cryptocarya concinna, native to Taiwan's Pingtung County, serves as a primary source for cryptocaryone extraction, with the compound concentrated in its root system [9]. Other documented sources include C. chinensis leaves and C. konishii, though yield variations exist depending on species, plant part, and geographical location [3] [9].

The biosynthesis of cryptocaryone follows the plant chalcone pathway, originating from the phenylpropanoid metabolism. P-coumaroyl-CoA undergoes sequential condensation with three malonyl-CoA units catalyzed by chalcone synthase (CHS) to form naringenin chalcone. Subsequent enzymatic modifications, including hydroxylation, methylation, and unique cyclization reactions specific to Cryptocarya species, yield the characteristic dihydrochalcone scaffold of cryptocaryone [9]. Isolation typically involves methanol extraction followed by solvent partitioning (e.g., chloroform/water) and chromatographic purification (silica gel columns with chloroform-methanol gradients), achieving purities exceeding 95% as confirmed by nuclear magnetic resonance (NMR) spectroscopy [9] [3].

Table 1: Botanical Sources and Extraction Characteristics of Cryptocaryone

Cryptocarya SpeciesPlant Part UsedGeographical RegionExtraction Yield (%)Reference
C. concinnaRootsTaiwan (Pingtung)0.7% of methanolic extract [9]
C. chinensisLeavesChina98% purity achieved [3]
C. konishiiNot specifiedTaiwanReported but not quantified [9]

Historical Overview of Cryptocaryone’s Pharmacological Discovery

The pharmacological investigation of cryptocaryone emerged indirectly from broader ethnobotanical studies of Cryptocarya species, traditionally used in various cultures for purposes ranging from insect control (C. woodii in Africa) to aromatic applications (C. agathophylla essential oil in Madagascar) [4] [9]. The targeted discovery of cryptocaryone as a cytotoxic agent began in the early 21st century. Initial screening efforts in the 2000s identified crude Cryptocarya extracts, particularly methanolic root extracts of C. concinna (MECCrt), with potent activity against leukemia cell lines (e.g., HL-60). Bioassay-guided fractionation of MECCrt in 2004 led to the isolation of cryptocaryone as a major active constituent [9].

The first mechanistic studies focused on its broad cytotoxicity. Early work (2005-2010) demonstrated cryptocaryone's efficacy against murine leukemia P-388 cells (IC₅₀ values in the low micromolar range) and later against prostate cancer cells (PC-3), establishing its baseline anticancer potential but offering limited mechanistic insight [9] [19]. A significant shift occurred post-2015 when research pivoted towards elucidating its molecular mechanisms. Key milestones include:

  • 2016: Identification of reactive oxygen species (ROS) induction and DNA damage (γH2AX foci) as critical mechanisms in oral cancer cell lines (Ca9-22, CAL 27) [9].
  • 2022: Demonstration of cryptocaryone's radiosensitizing properties when combined with Ultraviolet C (UVC) irradiation against oral cancer (HSC-3, OC-2), enhancing ROS, mitochondrial dysfunction, and DNA damage synergistically [6].
  • 2023: Discovery of cryptocaryone's inhibition of glycolytic metabolism in hepatocellular carcinoma (HCC) cells (SK-Hep-1, HuH-7, HA22T/VGH) via suppression of Akt/c-Src signaling and modulation of HK1/FoxO1 pathways [3].

Table 2: Key Milestones in Cryptocaryone's Pharmacological Research

Time PeriodResearch FocusKey FindingsSignificance
2004-2010Isolation & Initial ScreeningIsolation from C. concinna; Activity against P-388 leukemia and PC-3 prostate cancer cells.Established cryptocaryone as a cytotoxic natural product.
2015-2020Mechanistic Studies (Oral Cancer)ROS generation, mitochondrial depolarization, DNA damage induction (γH2AX) in oral cancer.Defined oxidative stress as a central mechanism; Demonstrated selectivity over normal oral fibroblasts (HGF-1).
2022-PresentCombination Therapy & Metabolic ReprogrammingSynergy with UVC; Inhibition of glycolysis, ATP/lactate reduction; Targeting Akt/c-Src/HK1/FoxO1 in HCC.Revealed multimodal anticancer actions; Positioned for targeting cancer metabolism.

Significance of Cryptocaryone in Oncological Research: Bridging Natural Products and Targeted Therapy

Cryptocaryone represents a compelling example of a natural product with multimodal anticancer mechanisms, bridging traditional phytochemistry and contemporary targeted therapy paradigms. Its significance lies in two primary, interconnected oncological research domains:

Induction of Oxidative Stress and Apoptosis

Cryptocaryone exerts potent pro-oxidant effects across diverse cancer cell types. Treatment rapidly elevates intracellular reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX) levels, overwhelming cellular antioxidant defenses (e.g., SOD1, HMOX1). This oxidative surge triggers mitochondrial membrane potential (MMP) depolarization, cytochrome c release, and activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. Concomitant downstream events include:

  • Cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3 [9] [6].
  • Phosphatidylserine externalization (Annexin V staining) and DNA fragmentation (sub-G1 accumulation) [9] [2].
  • Significant DNA damage evidenced by increased γH2AX phosphorylation (a marker of double-strand breaks) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts (indicative of oxidative DNA damage) [9] [6].Crucially, these effects are often preferential for cancer cells over normal counterparts (e.g., oral cancer Ca9-22 vs. normal gingival HGF-1 fibroblasts). The antioxidant N-acetylcysteine (NAC) consistently abrogates cryptocaryone-induced cytotoxicity, apoptosis, and DNA damage, confirming oxidative stress as the linchpin mechanism [9] [2] [6].

Targeting Cancer Metabolic Reprogramming

A groundbreaking advancement is cryptocaryone's ability to disrupt the Warburg effect (aerobic glycolysis) – a hallmark of cancer metabolism critical for tumor proliferation, survival, and chemoresistance. In hepatocellular carcinoma (HCC), cryptocaryone potently suppresses key glycolytic parameters:

  • Energy Depletion: Reduces intracellular ATP levels [3].
  • Lactate Inhibition: Diminishes lactate production, a key metabolic waste product of aerobic glycolysis [3].
  • Glycolytic Enzyme Suppression: Downregulates hexokinase 1 (HK1) expression and activity – the enzyme responsible for the first, rate-limiting step of glycolysis [3].Mechanistically, cryptocaryone impedes phosphorylation (activation) of Akt and c-Src, crucial kinases regulating glycolytic flux. This inhibition leads to the dephosphorylation and consequent nuclear accumulation/activation of the transcription factor FoxO1. Activated FoxO1 acts as a transcriptional repressor of HK1. Clinical bioinformatics analyses corroborate this axis, revealing a negative correlation between FoxO1 and HK1 expression in HCC patient tissues, with high HK1 levels predicting poorer survival [3]. This positions cryptocaryone as a novel natural product modulator of the Akt/c-Src/FoxO1/HK1 signaling cascade for targeting cancer metabolism.

Table 3: Anticancer Mechanisms of Cryptocaryone Across Cancer Types

Cancer TypeCell Lines TestedCore MechanismsKey Molecular Markers/Effects
Oral CancerCa9-22, CAL 27, HSC-3, OC-2ROS overload; Apoptosis; DNA Damage; Radiosensitization↑ROS/MitoSOX; ↓MMP; ↑c-Cas 3/7/8/9, c-PARP; ↑γH2AX, 8-OHdG; Synergy with UVC [9] [6].
Ovarian CancerSKOV3, TOV-21G, TOV-112DROS-dependent apoptosis & DNA damage↑ROS; SubG1 accumulation; Annexin V+; ↑c-Cas 3/7; ↑γH2AX [2].
Hepatocellular Carcinoma (HCC)SK-Hep-1, HuH-7, HA22T/VGHGlycolysis inhibition; Akt/c-Src/FoxO1 axis↓p-Akt (S473), ↓p-c-Src (Y416); ↑FoxO1; ↓HK1; ↓ATP, ↓Lactate [3].
Prostate CancerPC-3Early cytotoxicity observedReported IC₅₀ values; Limited mechanistic detail in public literature [19].

Potential in Modern Drug Development

Cryptocaryone's multifaceted mechanisms align with emerging trends in oncology drug discovery. Its dual capacity to induce lethal oxidative stress while simultaneously disrupting cancer-specific metabolic dependencies offers potential for overcoming drug resistance common with single-target agents. Furthermore, its role as a radiosensitizer (with UVC) exemplifies its utility in combination therapy regimens [6]. Modern approaches like artificial intelligence (AI) for predictive toxicology and efficacy modeling, and advanced human disease models (e.g., 3D cancer organoids), hold promise for accelerating cryptocaryone's development. These technologies can optimize its structure for potency and pharmacokinetics, validate its efficacy in biomimetic human tissue contexts, and elucidate its effects within complex tumor microenvironments beyond monoculture systems [5] [8].

Properties

CAS Number

39012-05-0

Product Name

Cryptocaryone

IUPAC Name

(3aR,4Z,7aS)-4-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3a,7a-dihydro-3H-1-benzofuran-2,5-dione

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c18-13(7-6-11-4-2-1-3-5-11)17-12-10-16(20)21-15(12)9-8-14(17)19/h1-9,12,15,18H,10H2/b7-6+,17-13-/t12-,15-/m0/s1

InChI Key

PTLQMLWEJRHXDU-VHIARPGFSA-N

SMILES

C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O

Synonyms

cryptocaryone

Canonical SMILES

C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O

Isomeric SMILES

C1[C@H]\2[C@H](C=CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.